8-Bromo-2'-deoxy-N2-DMF-5'-O-DMT-guanosine 3'-CE phosphoramidite
Overview
Description
8-Bromo-2’-deoxy-N2-DMF-5’-O-DMT-guanosine 3’-CE phosphoramidite is a synthetic compound based on guanosine . It effectively incorporates an 8-bromo modification and DMF-5’-O-DMT protection into guanosine residuals while carrying out oligonucleotide research and development .
Molecular Structure Analysis
The molecular formula of this compound is C43H52BrN8O7P . The IUPAC name is N’- [9- [ (2R,4S,5R)-5- [ [bis (4-methoxyphenyl)-phenylmethoxy]methyl]-4- [2-cyanoethoxy- [di (propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-bromo-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide .Physical and Chemical Properties Analysis
The molecular weight of this compound is 903.8 . It has a XLogP3 of 6.5. The compound should be stored at 2-8°C .Scientific Research Applications
Chemical Modification of Nucleosides
Research by Kampert et al. (2018) highlights the C8-metalation of purine nucleosides, including derivatives of 8-bromo-2'-deoxyguanosine, using palladium complexes. This process forms azolato complexes with unprotonated N7 ring nitrogen atoms and has implications for understanding the metalation chemistry of nucleosides (Kampert, Brackemeyer, Tan, & Hahn, 2018).
Synthesis of Modified DNA Fragments
Roelen et al. (1991) discuss the synthesis of DNA fragments containing modified bases using 8-bromo derivatives of deoxyguanosine. This work is crucial for understanding the incorporation of modified nucleotides in DNA, which has potential applications in genetic research and biotechnology (Roelen, Saris, Brugghe, van den Elst, Westra, van der Marel, & van Boom, 1991).
Photoactive DNA Synthesis
Liu and Verdine (1992) synthesized 8-bromo-2′-deoxyadenosine derivatives for incorporation into oligodeoxynucleotides, exploring their stability and interaction in duplex DNA. This research is relevant for applications in molecular biology and photochemistry (Liu & Verdine, 1992).
Enhancing DNA Synthesis
Bodepudi, Iden, and Johnson (1991) improved the synthesis of modified 2'-deoxynucleotides, including 8-oxo-2'-deoxyguanosine derivatives. Their method enhances coupling efficiency in DNA oligomer synthesis, which is valuable for research in genetics and molecular biology (Bodepudi, Iden, & Johnson, 1991).
Z-DNA Stabilization
Nadler and Diederichsen (2008) synthesized 8-bromo-2′-ethynyl-arabino-deoxyguanosine as a phosphoramidite building block to study the stabilization of left-handed Z-DNA double strands. This research contributes to our understanding of Z-DNA's biological role (Nadler & Diederichsen, 2008).
Fluorescent DNA Assays
Hawkins et al. (1995) incorporated a fluorescent guanosine analog into oligonucleotides, demonstrating its utility in real-time assays for protein/DNA interactions, such as HIV-1 integrase reactions. This advancement is significant for developing novel biochemical assays (Hawkins, Pfleiderer, Mazumder, Pommier, & Balis, 1995).
Safety and Hazards
While specific safety and hazard information for this compound is not available in the search results, it is generally recommended to avoid inhalation, skin contact, and ingestion when handling similar compounds . Appropriate personal protective equipment such as gloves, protective eyewear, and lab coats should be worn .
Future Directions
Properties
IUPAC Name |
N'-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-8-bromo-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H52BrN8O7P/c1-28(2)52(29(3)4)60(57-24-12-23-45)59-35-25-37(51-39-38(47-41(51)44)40(53)49-42(48-39)46-27-50(5)6)58-36(35)26-56-43(30-13-10-9-11-14-30,31-15-19-33(54-7)20-16-31)32-17-21-34(55-8)22-18-32/h9-11,13-22,27-29,35-37H,12,24-26H2,1-8H3,(H,48,49,53)/b46-27+/t35-,36+,37+,60?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMKOTCSDJUGJE-JXFDYHEJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C(=O)NC(=N6)N=CN(C)C)N=C5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C6=C(C(=O)NC(=N6)/N=C/N(C)C)N=C5Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H52BrN8O7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
903.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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